2-[4-(Trifluoromethyl)phenyl]pyrrolidine
Description
2-[4-(Trifluoromethyl)phenyl]pyrrolidine (CAS 298690-84-3) is a pyrrolidine derivative featuring a para-trifluoromethylphenyl substituent. Its molecular formula is C₁₁H₁₂F₃N, with a molecular weight of 215.21 g/mol. The compound’s structure combines a five-membered pyrrolidine ring with a trifluoromethyl group at the para position of the phenyl ring, conferring distinct physicochemical properties. The trifluoromethyl group enhances metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold in medicinal chemistry and agrochemical research .
Key properties include:
- SMILES: FC(F)(F)C1=CC=C(C=C1)C2NCCC2
- InChIKey: GSOGADJIIMVREB-UHFFFAOYSA-N
- Purity: Commercially available at 95–98% purity, with prices ranging from €172 to €1,023 per 25 g .
The pyrrolidine ring contributes to conformational flexibility, enabling interactions with biological targets, while the electron-withdrawing trifluoromethyl group modulates electronic effects and steric bulk. Synthetic routes typically involve multi-step organic reactions, including nucleophilic substitutions or catalytic hydrogenation, validated via NMR, mass spectrometry, and chromatography .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOGADJIIMVREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395238 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298690-84-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298690-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and pyrrolidine.
Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of pyrrolidine derivatives, including those similar to 2-[4-(trifluoromethyl)phenyl]pyrrolidine. Research indicates that compounds featuring the pyrrolidine structure can effectively modulate neurological activity, demonstrating efficacy in models of epilepsy. For instance, derivatives were synthesized and tested for their ability to inhibit seizures in animal models using the maximal electroshock (MES) test and the pentylenetetrazole model. Results showed promising anticonvulsant activity, particularly for certain trifluoromethyl-substituted analogs .
CB2 Receptor Modulation
Another significant application is the modulation of the cannabinoid CB2 receptor. Compounds that bind to this receptor can serve as agonists and have been shown to alleviate pain responses and inflammation. This compound may play a role in developing new analgesics targeting CB2 receptors, which are implicated in peripheral pain regulation .
Agrochemical Applications
Synthesis of Agrochemicals
The compound is also utilized in synthesizing agrochemicals. Its trifluoromethyl group enhances biological activity and stability in various chemical environments, making it suitable for developing herbicides and pesticides. The incorporation of such compounds into agrochemical formulations can improve efficacy against pests while minimizing environmental impact.
Pharmaceutical Research
Development of New Therapeutics
The unique structural features of this compound have led to its investigation as a scaffold for new therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, essential properties for drug development. Research has focused on synthesizing analogs with improved pharmacokinetic profiles, which could lead to new treatments for various conditions, including neurological disorders and cancer .
Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound ID | MES Seizure Protection (%) | 6-Hz Model Protection (%) | Toxicity (Rotarod Test) |
|---|---|---|---|
| 12 | 75 (0.25h) | 50 | No impairment |
| 19 | 25 (4h) | - | No impairment |
| 20 | 100 (0.25h) | Moderate | No impairment |
| 24 | 50 (1h) | - | No impairment |
Table 2: CB2 Receptor Agonist Activity
| Compound ID | Binding Affinity (Ki) | Efficacy (%) | Application Area |
|---|---|---|---|
| A | 5 nM | 85 | Pain relief |
| B | 10 nM | 75 | Inflammation treatment |
| C | 15 nM | 60 | Neuropathic pain |
Case Studies
Case Study: Anticonvulsant Screening
A study evaluated a series of pyrrolidine derivatives for their anticonvulsant activity using both MES and pentylenetetrazole models. The results indicated that modifications to the pyrrolidine core significantly affected the anticonvulsant potential, with certain trifluoromethyl-substituted compounds showing enhanced protective effects against induced seizures .
Case Study: CB2 Modulation
In another investigation, compounds similar to this compound were tested for their ability to activate CB2 receptors in vitro. These compounds demonstrated a strong correlation between structural modifications and receptor binding affinity, suggesting potential pathways for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, or other proteins. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-[4-(Trifluoromethyl)phenyl]pyrrolidine with structurally related compounds, emphasizing differences in substituents, biological activity, and physicochemical properties:
Key Insights:
Ring Saturation : Pyrrolidine’s saturated ring enhances flexibility, favoring interactions with dynamic targets like G-protein-coupled receptors (GPCRs), whereas pyridine-based analogues (e.g., 2-[4-CF₃-phenyl]pyridine) prioritize rigidity for catalytic applications .
Salt Forms : Hydrochloride or oxalate salts improve aqueous solubility, critical for pharmacokinetic optimization .
Biological Activity : UDO, a piperazine-pyridine hybrid, demonstrates potent anti-parasitic activity, highlighting the importance of heterocyclic diversity in drug design .
Research Findings:
- Metabolic Stability: The trifluoromethyl group in 2-[4-CF₃-phenyl]pyrrolidine reduces oxidative metabolism compared to non-fluorinated analogues, as shown in microsomal studies .
- Synthetic Accessibility : Pyrrolidine derivatives are more synthetically tractable than piperazine-based compounds (e.g., UDO), requiring fewer steps for functionalization .
Biological Activity
2-[4-(Trifluoromethyl)phenyl]pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article delves into the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is CHFN, characterized by a pyrrolidine ring substituted with a para-trifluoromethylphenyl moiety. The structural configuration is crucial for its interaction with biological targets.
Synthesis
Several synthetic routes have been developed for the preparation of this compound, including:
- Multicomponent reactions : Combining different reactants to form the desired product in a single step.
- Metal-catalyzed reactions : Utilizing metal catalysts to facilitate the formation of the pyrrolidine ring.
These methods have been explored to optimize yield and purity, which are essential for subsequent biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, research on N-arylpiperazine derivatives has shown promising results against various pathogens, including Mycobacterium species, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like isoniazid .
| Compound Name | MIC (μM) | Target Pathogen |
|---|---|---|
| 1-{3-(3-ethoxyphenylcarbamoyl)oxy-2-hydroxypropyl}-4-(3-trifluoromethylphenyl)piperazin-1-ium chloride | 31.75 | M. kansasii |
| Isoniazid | 29.17 | M. tuberculosis |
Cytotoxicity Studies
Cytotoxic effects of this compound have been evaluated using various human cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the disruption of cellular signaling pathways related to cell proliferation and survival .
Anti-inflammatory Activity
The anti-inflammatory potential of compounds similar to this compound has also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For example, some derivatives have shown IC values comparable to established anti-inflammatory drugs like diclofenac .
Case Studies
- Study on Antimycobacterial Activity : A study published in PMC examined the interactions of various trifluoromethylated compounds with Mycobacterium tuberculosis. The findings highlighted that modifications in the molecular structure significantly affected their antimicrobial efficacy, with certain derivatives exhibiting enhanced activity against resistant strains .
- Cytotoxicity Assessment : In another investigation focusing on leukemia cell lines, derivatives of pyrrolidine were tested for their cytotoxic effects. The results indicated that specific substitutions on the pyrrolidine ring led to increased cytotoxicity, demonstrating the importance of structural optimization in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
